1-Ethyl-4-octylbenzene
Overview
Description
1-Ethyl-4-octylbenzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with an ethyl group at the first position and an octyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-octylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with ethyl chloride and octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-octylbenzene undergoes several types of chemical reactions, including:
Oxidation: When subjected to strong oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions, the alkyl side chains can be oxidized to form benzoic acids.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as bromine (Br₂) or nitric acid (HNO₃) to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Substitution: Bromine (Br₂) in the presence of a catalyst such as iron (Fe) or nitric acid (HNO₃) with sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Benzoic acids.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
1-Ethyl-4-octylbenzene has several scientific research applications, including:
Chemistry: Used as a model compound in studies of alkylbenzene reactivity and mechanisms of electrophilic aromatic substitution.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic alkyl chains.
Medicine: Explored for its potential use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-ethyl-4-octylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing the reaction to proceed to form the final substituted product. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Ethyl-4-methylbenzene: Similar structure but with a shorter alkyl chain.
1-Propyl-4-octylbenzene: Similar structure but with a different alkyl substituent at the first position.
1-Ethyl-4-decylbenzene: Similar structure but with a longer alkyl chain.
Uniqueness: 1-Ethyl-4-octylbenzene is unique due to its specific combination of ethyl and octyl substituents, which confer distinct physical and chemical properties. The length and branching of the alkyl chains can influence the compound’s reactivity, solubility, and interactions with other molecules.
Properties
IUPAC Name |
1-ethyl-4-octylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h11-14H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBYRPYNAKRFNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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